Cas no 1261667-92-8 ((2-Chloro-2'-(trifluoromethyl)biphenyl-3-yl)-hydroxy-acetic acid)

(2-Chloro-2'-(trifluoromethyl)biphenyl-3-yl)-hydroxy-acetic acid 化学的及び物理的性質
名前と識別子
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- (2-Chloro-2'-(trifluoromethyl)biphenyl-3-yl)-hydroxy-acetic acid
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- インチ: 1S/C15H10ClF3O3/c16-12-9(5-3-6-10(12)13(20)14(21)22)8-4-1-2-7-11(8)15(17,18)19/h1-7,13,20H,(H,21,22)
- InChIKey: CONYGRZTWOKFJK-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=CC=C1C1C=CC=CC=1C(F)(F)F)C(C(=O)O)O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 402
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 57.5
(2-Chloro-2'-(trifluoromethyl)biphenyl-3-yl)-hydroxy-acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A011006329-500mg |
(2-Chloro-2'-(trifluoromethyl)biphenyl-3-yl)-hydroxy-acetic acid |
1261667-92-8 | 97% | 500mg |
$831.30 | 2023-09-03 | |
Alichem | A011006329-250mg |
(2-Chloro-2'-(trifluoromethyl)biphenyl-3-yl)-hydroxy-acetic acid |
1261667-92-8 | 97% | 250mg |
$499.20 | 2023-09-03 | |
Alichem | A011006329-1g |
(2-Chloro-2'-(trifluoromethyl)biphenyl-3-yl)-hydroxy-acetic acid |
1261667-92-8 | 97% | 1g |
$1445.30 | 2023-09-03 |
(2-Chloro-2'-(trifluoromethyl)biphenyl-3-yl)-hydroxy-acetic acid 関連文献
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
(2-Chloro-2'-(trifluoromethyl)biphenyl-3-yl)-hydroxy-acetic acidに関する追加情報
Professional Introduction to (2-Chloro-2'-(trifluoromethyl)biphenyl-3-yl)-hydroxy-acetic Acid (CAS No. 1261667-92-8)
The compound (2-Chloro-2'-(trifluoromethyl)biphenyl-3-yl)-hydroxy-acetic acid, identified by its CAS number 1261667-92-8, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its biphenyl core substituted with a chloro group at the 2-position and a trifluoromethyl group at the 2'-position, further incorporates a hydroxy-acetic acid moiety. Such structural features make it a promising candidate for various applications, particularly in the development of novel therapeutic agents.
The biphenyl scaffold is well-documented for its versatility in medicinal chemistry due to its ability to engage in multiple non-covalent interactions with biological targets. The presence of both chloro and trifluoromethyl substituents enhances the lipophilicity and metabolic stability of the compound, which are critical factors in drug design. Additionally, the hydroxy-acetic acid component introduces a polar functional group that can modulate binding affinity and pharmacokinetic properties.
Recent studies have highlighted the potential of biphenyl derivatives in addressing various therapeutic challenges. For instance, research has demonstrated that biphenyl-based compounds can exhibit inhibitory activity against enzymes involved in inflammatory pathways. The specific arrangement of substituents in (2-Chloro-2'-(trifluoromethyl)biphenyl-3-yl)-hydroxy-acetic acid suggests that it may interact with such targets, offering a novel approach to modulate inflammatory responses.
Moreover, the hydroxy-acetic acid moiety is known for its role in metabolic processes and its potential to act as a bioisostere for other functional groups. This feature could be exploited to enhance the solubility and bioavailability of the compound, making it more suitable for clinical applications. The combination of these structural elements positions this compound as a versatile building block for drug discovery.
In the context of current pharmaceutical research, there is growing interest in developing small molecules that can modulate protein-protein interactions (PPIs). Biphenyl derivatives have shown promise in this area due to their ability to fit into hydrophobic pockets and disrupt protein interactions. The specific substitution pattern of (2-Chloro-2'-(trifluoromethyl)biphenyl-3-yl)-hydroxy-acetic acid may enable it to interact with PPIs relevant to diseases such as cancer and neurodegenerative disorders.
Preliminary computational studies have suggested that this compound may exhibit favorable binding properties to certain biological targets. These studies, using molecular docking and dynamics simulations, have provided insights into the potential binding modes of the molecule. The results indicate that the compound can adopt multiple conformations that are compatible with various biological targets, suggesting broad applicability.
Experimental validation of these computational predictions is crucial for advancing this compound towards clinical development. In vitro assays are being designed to assess its activity against relevant biological targets and to evaluate its pharmacokinetic profile. These studies will provide essential data to guide further optimization and development efforts.
The synthesis of (2-Chloro-2'-(trifluoromethyl)biphenyl-3-yl)-hydroxy-acetic acid presents unique challenges due to the complexity of its structure. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules with high precision. Techniques such as cross-coupling reactions and palladium catalysis have been instrumental in assembling the biphenyl core and introducing the desired substituents.
Once synthesized, the compound will be subjected to rigorous characterization using spectroscopic techniques such as NMR, mass spectrometry, and X-ray crystallography. These analyses will confirm its identity and provide detailed information about its molecular structure. Additionally, physicochemical properties such as solubility, stability, and partition coefficients will be determined to assess its suitability for further development.
The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique structural features make it attractive for use in materials science and agrochemicals. For example, derivatives of biphenyl compounds have been explored as components in advanced materials due to their electronic properties and stability.
In conclusion, (2-Chloro-2'-(trifluoromethyl)biphenyl-3-yl)-hydroxy-acetic acid (CAS No. 1261667-92-8) represents a promising candidate for therapeutic development. Its structural features offer a combination of lipophilicity, metabolic stability, and polar functionality that makes it well-suited for modulating biological pathways relevant to various diseases. Further research is warranted to explore its full potential in both academic and industrial settings.
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